molecular formula C13H13BO2S B571776 (2-(Benzylthio)phenyl)boronic acid CAS No. 1221446-33-8

(2-(Benzylthio)phenyl)boronic acid

Cat. No. B571776
CAS RN: 1221446-33-8
M. Wt: 244.115
InChI Key: BJCVOQFMFAPLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzylthio)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H13BO2S. It has an average mass of 244.117 Da and a monoisotopic mass of 244.072937 Da .


Chemical Reactions Analysis

Boronic acids, including (2-(Benzylthio)phenyl)boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .


Physical And Chemical Properties Analysis

(2-(Benzylthio)phenyl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 430.7±55.0 °C at 760 mmHg, and a flash point of 214.3±31.5 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and four freely rotating bonds .

Scientific Research Applications

Drug Design and Delivery

Boronic acids and their esters, including (2-(Benzylthio)phenyl)boronic acid, have garnered attention for drug design and delivery. They serve as potential boron carriers for neutron capture therapy. However, their stability in water is limited. Hydrolysis of phenylboronic pinacol esters, a class of these compounds, occurs, especially at physiological pH. Researchers must exercise caution when considering these esters for pharmacological purposes .

Glucose-Sensitive Polymers for Diabetes Treatment

Conjugates containing phenylboronic acid have been explored as glucose-sensitive polymers. These polymers enable self-regulated insulin release, making them promising candidates for diabetes treatment. The phenylboronic acid moiety interacts with glucose, triggering insulin release .

Wound Healing Applications

Phenylboronic acid-functionalized materials have shown promise in wound healing. Their unique properties, such as binding to specific biomolecules, make them valuable for tissue repair and regeneration .

Tumor Targeting and Imaging

Researchers have investigated phenylboronic acid derivatives for tumor targeting. These compounds can selectively bind to tumor-associated molecules, aiding in diagnostic imaging and targeted therapy. Their affinity for catechol-containing compounds contributes to their effectiveness .

Fluorescent Sensors

Fluorescent sensors combining boronic acid and other moieties have been developed. For instance, a boronic acid-pyrene sensor detects catechol and its derivatives (such as dopamine) with high sensitivity. Such sensors find applications in environmental monitoring and bioanalysis .

Functional Dyes

Efficiently synthesized phenylboronic acid-functionalized dyes, like PBA-BODIPY derivatives, exhibit versatility. These modular dyes merge the receptor-like ability of the PBA moiety with the properties of 3,5-dichloro-BODIPY derivatives. They hold promise for various applications, including sensing and imaging .

Future Directions

Boronic acids, including (2-(Benzylthio)phenyl)boronic acid, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acid research is likely to continue in these directions, with a focus on developing new chemistries using boron to fuel emergent sciences .

Mechanism of Action

Target of Action

The primary target of (2-(Benzylthio)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by (2-(Benzylthio)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s molecular formula is c13h13bo2s, and it has an average mass of 244117 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to fully understand its pharmacokinetic profile.

Result of Action

The result of the action of (2-(Benzylthio)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the other reactants in the SM coupling reaction .

Action Environment

The action of (2-(Benzylthio)phenyl)boronic acid is influenced by environmental factors such as the reaction conditions and the presence of other reactants . The SM coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , which may enhance its action, efficacy, and stability under various environmental conditions.

properties

IUPAC Name

(2-benzylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCVOQFMFAPLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1SCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659360
Record name [2-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzylthio)phenyl)boronic acid

CAS RN

1221446-33-8
Record name [2-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.